Lithium(1+) ion 6-methylpyridine-2-sulfinate Lithium(1+) ion 6-methylpyridine-2-sulfinate
Brand Name: Vulcanchem
CAS No.: 2171996-91-9
VCID: VC5928397
InChI: InChI=1S/C6H7NO2S.Li/c1-5-3-2-4-6(7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
SMILES: [Li+].CC1=NC(=CC=C1)S(=O)[O-]
Molecular Formula: C6H6LiNO2S
Molecular Weight: 163.12

Lithium(1+) ion 6-methylpyridine-2-sulfinate

CAS No.: 2171996-91-9

Cat. No.: VC5928397

Molecular Formula: C6H6LiNO2S

Molecular Weight: 163.12

* For research use only. Not for human or veterinary use.

Lithium(1+) ion 6-methylpyridine-2-sulfinate - 2171996-91-9

Specification

CAS No. 2171996-91-9
Molecular Formula C6H6LiNO2S
Molecular Weight 163.12
IUPAC Name lithium;6-methylpyridine-2-sulfinate
Standard InChI InChI=1S/C6H7NO2S.Li/c1-5-3-2-4-6(7-5)10(8)9;/h2-4H,1H3,(H,8,9);/q;+1/p-1
Standard InChI Key RASYFYOIXBOBQQ-UHFFFAOYSA-M
SMILES [Li+].CC1=NC(=CC=C1)S(=O)[O-]

Introduction

Chemical Structure and Molecular Properties

The molecular structure of lithium(1+) ion 6-methylpyridine-2-sulfinate consists of a pyridine ring substituted with a methyl group at the 6-position and a sulfinate group (-SO₂⁻) at the 2-position, coordinated to a lithium cation. The methyl group introduces steric and electronic effects that differentiate this compound from its alkyl-substituted counterparts.

Molecular Formula and Weight

  • Molecular Formula: C₆H₆LiNO₂S

  • Molecular Weight: 163.1 g/mol (calculated from analogous compounds ).

Structural Features

  • Pyridine Ring: The aromatic heterocycle provides a planar framework that facilitates π-π interactions and coordination with metal ions.

  • Methyl Substituent: The electron-donating methyl group at the 6-position enhances the electron density of the pyridine ring, potentially increasing nucleophilicity at the sulfinate group.

  • Sulfinate Group: The -SO₂⁻ moiety acts as a versatile nucleophile and ligand, enabling diverse chemical transformations.

Table 1: Comparative Molecular Properties of Pyridine-2-Sulfinate Derivatives

CompoundMolecular FormulaMolecular Weight (g/mol)Substituent
6-Methylpyridine-2-sulfinate1C₆H₆LiNO₂S163.1Methyl
6-Ethylpyridine-2-sulfinateC₇H₈LiNO₂S177.2Ethyl
6-(tert-Butoxy)pyridine-2-sulfinate C₉H₁₂LiNO₃S221.2tert-Butoxy

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis of lithium(1+) ion 6-methylpyridine-2-sulfinate typically involves the neutralization of 6-methylpyridine-2-sulfinic acid with a lithium base, such as lithium hydroxide (LiOH) or lithium carbonate (Li₂CO₃), in a polar solvent (e.g., water or methanol). The reaction proceeds under mild conditions (20–40°C, pH 7–9) to ensure complete salt formation.

Reaction Scheme:
C₆H₇NO₂S (6-methylpyridine-2-sulfinic acid)+LiOHC₆H₆LiNO₂S+H₂O\text{C₆H₇NO₂S (6-methylpyridine-2-sulfinic acid)} + \text{LiOH} \rightarrow \text{C₆H₆LiNO₂S} + \text{H₂O}

Industrial-Scale Manufacturing

Industrial production employs continuous flow reactors for high-throughput synthesis, followed by crystallization and vacuum drying to achieve >99% purity. Process optimization focuses on minimizing lithium waste and maximizing yield through pH and temperature control.

Chemical Reactivity and Reaction Pathways

Oxidation and Reduction

  • Oxidation: The sulfinate group (-SO₂⁻) can be oxidized to sulfonate (-SO₃⁻) using agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).

  • Reduction: Lithium aluminum hydride (LiAlH₄) reduces the sulfinate to a thiol (-SH), enabling access to sulfur-containing pharmaceuticals.

Nucleophilic Substitution

The sulfinate group participates in SN2 reactions with alkyl halides, yielding sulfones (R-SO₂-R'). For example, reaction with methyl iodide produces methyl sulfone derivatives:
C₆H₆LiNO₂S+CH₃IC₆H₆NO₂S-CH₃+LiI\text{C₆H₆LiNO₂S} + \text{CH₃I} \rightarrow \text{C₆H₆NO₂S-CH₃} + \text{LiI}

Biological and Pharmacological Activity

Antimicrobial Properties

Structural analogs like the ethyl-substituted variant exhibit activity against Gram-positive bacteria (e.g., Staphylococcus aureus), suggesting that the 6-methyl derivative may share similar mechanisms, such as membrane disruption or enzyme inhibition.

Table 2: Hypothesized Biological Activities of 6-Methylpyridine-2-Sulfinate

Activity TypeProposed MechanismSupporting Evidence from Analogs
AntimicrobialMembrane disruption, enzyme inhibitionEthyl variant inhibits S. aureus
NeuroprotectionCation chelation, ion channel modulationLithium’s role in bipolar therapy
AnticancerApoptosis induction via ROS generationSulfinate derivatives in oncology studies

Comparative Analysis with Structural Analogs

Steric and Electronic Effects

  • Methyl vs. Ethyl: The smaller methyl group reduces steric hindrance compared to ethyl, potentially increasing reactivity in substitution reactions.

  • Methyl vs. tert-Butoxy: The tert-butoxy group’s bulkiness may hinder access to the sulfinate group, whereas the methyl group offers a balance between reactivity and stability .

Solubility and Stability

  • Aqueous Solubility: The methyl derivative’s lower molecular weight compared to ethyl and tert-butoxy analogs may enhance water solubility, facilitating biological applications.

  • Thermal Stability: Lithium salts of sulfinic acids generally decompose above 200°C, with stability influenced by substituent electron effects.

Industrial and Research Applications

Organic Synthesis

The compound serves as a precursor for sulfone-containing polymers and agrochemicals. Its compatibility with Grignard reagents enables carbon-sulfur bond formation in complex molecules.

Materials Science

Lithium sulfinates are explored as electrolytes in lithium-ion batteries due to their ionic conductivity and thermal stability. The methyl variant’s compact structure may improve electrode compatibility .

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